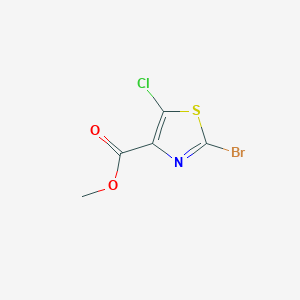

Methyl 2-bromo-5-chlorothiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGAGMHCJHFNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653281 | |

| Record name | Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-63-2 | |

| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-chlorothiazole-4-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of methyl 2-bromo-5-chlorothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two primary stages: the formation of the precursor, methyl 2-amino-5-chlorothiazole-4-carboxylate, followed by a Sandmeyer-type diazotization and bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but also the scientific rationale behind the procedural choices.

Introduction and Strategic Overview

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of this compound makes it a versatile building block, allowing for further functionalization at the 2-position through various cross-coupling reactions. The synthetic strategy hinges on the reliable formation of a 2-aminothiazole precursor, which is then converted to the target 2-bromo derivative via a Sandmeyer reaction. This classical yet powerful transformation allows for the introduction of a bromine atom, a key functional handle for subsequent synthetic manipulations.

The overall synthetic pathway can be visualized as a two-step process, starting from readily available materials to construct the thiazole core, followed by the crucial amino-to-bromo conversion.

Caption: High-level overview of the two-stage synthesis of this compound.

Synthesis of Methyl 2-amino-5-chlorothiazole-4-carboxylate (Precursor)

The formation of the 2-aminothiazole ring is a cornerstone of this synthesis. While various methods exist, a common approach is a variation of the Hantzsch thiazole synthesis. This involves the condensation of a thiourea with an α-haloketone or a related species. For the synthesis of the titled precursor, a plausible route involves the reaction of thiourea with an appropriate chlorinated three-carbon carbonyl compound.

Mechanistic Considerations

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring system. The regioselectivity of the chlorination at the 5-position is dictated by the choice of the starting chlorinated carbonyl compound.

Experimental Protocol

A generalized protocol for the synthesis of 2-aminothiazole-4-carboxylate analogues involves the reaction of a suitable α-halo-β-ketoester with thiourea.[1] A "one-pot" method involving in-situ bromination of an acetoacetate followed by cyclization with a thiourea derivative has also been described, which can be adapted for chlorination.[2]

Materials:

-

Methyl 2-chloroacetoacetate (or a suitable equivalent)

-

Thiourea

-

Ethanol or another suitable solvent

-

Base (e.g., sodium acetate, if necessary to neutralize HCl formed)

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add methyl 2-chloroacetoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield pure methyl 2-amino-5-chlorothiazole-4-carboxylate.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic primary amine to a halide via a diazonium salt intermediate, using a copper(I) halide catalyst.[3] This reaction is particularly useful for the synthesis of 2-halothiazoles from their 2-amino precursors.[4][5]

Causality Behind Experimental Choices

-

Diazotization: The first step is the conversion of the 2-amino group into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite in an acidic medium, or an alkyl nitrite like tert-butyl nitrite or n-butyl nitrite in an organic solvent.[6][7] The use of alkyl nitrites is often preferred for substrates that are sensitive to strongly acidic aqueous conditions.

-

Brominating Agent and Catalyst: Copper(I) bromide (CuBr) is the classical and highly effective catalyst for the bromination step.[8] It facilitates the conversion of the diazonium salt to the aryl radical with the loss of nitrogen gas, followed by the transfer of a bromine atom from a copper(II) species to the radical, regenerating the copper(I) catalyst.[3] In some cases, copper(II) bromide (CuBr₂) can also be used, sometimes leading to different outcomes or yields depending on the substrate and conditions.[7]

-

Solvent: Acetonitrile is a common solvent for Sandmeyer reactions on 2-aminothiazoles as it is polar enough to dissolve the starting materials and the copper salts, and it is relatively inert under the reaction conditions.[6][7]

-

Temperature Control: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to ensure its stability. The subsequent decomposition of the diazonium salt in the presence of the copper catalyst is often performed at a slightly elevated temperature (e.g., 60-65 °C) to drive the reaction to completion in a reasonable timeframe.[6][7]

Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the Sandmeyer bromination of 2-aminothiazole derivatives.[6][7]

Materials:

-

Methyl 2-amino-5-chlorothiazole-4-carboxylate

-

Copper(I) bromide (CuBr)

-

n-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Aqueous ammonia solution (e.g., 0.1 M)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 equivalent) in acetonitrile in a round-bottom flask, add copper(I) bromide (approximately 1.5 equivalents).

-

Stir the mixture at room temperature.

-

Add n-butyl nitrite (approximately 1.5 equivalents) to the stirring solution.

-

Heat the reaction mixture to 60-65 °C. The reaction is typically rapid and is often complete within 15-30 minutes, which can be monitored by TLC. A color change and evolution of nitrogen gas are usually observed.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash it with a dilute aqueous ammonia solution to remove copper salts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hantzsch Synthesis of Substituted Thiazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Thiazole Carboxylates in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, imparts unique physicochemical properties to molecules, influencing their solubility, metabolic stability, and ability to interact with biological targets.[3][4] When substituted with a carboxylate group, these compounds become versatile intermediates in the synthesis of more complex molecules, including potent anticancer, antibacterial, and anti-inflammatory agents.[1][5][6] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this vital heterocyclic system due to its reliability, high yields, and operational simplicity.[7][8] This guide provides a deep dive into the mechanistic underpinnings and practical execution of the Hantzsch synthesis for preparing substituted thiazole carboxylates, offering insights for both seasoned researchers and those new to the field.

The Core Mechanism: A Stepwise Journey to Aromaticity

The Hantzsch thiazole synthesis is fundamentally a condensation reaction between a thioamide and an α-halo carbonyl compound.[7][9] In the context of synthesizing thiazole carboxylates, the α-halo carbonyl component is typically an α-halo ester, such as ethyl bromopyruvate.[10] The reaction proceeds through a well-established, multi-step pathway driven by the ultimate formation of a stable aromatic ring.[8][11]

The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-halo ester.[9] This SN2 reaction forms a key intermediate. Subsequent tautomerization is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ester. The final steps involve dehydration and loss of a hydrogen halide to yield the aromatic thiazole ring.[9][11] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[8]

Visualizing the Hantzsch Synthesis Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. chemhelpasap.com [chemhelpasap.com]

Spectroscopic data for Methyl 2-bromo-5-chlorothiazole-4-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-chlorothiazole-4-carboxylate

Introduction

This compound is a polysubstituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized thiazole, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The thiazole ring is a key scaffold in numerous biologically active compounds, and the specific arrangement of bromo, chloro, and carboxylate substituents on this molecule offers multiple reaction sites for further chemical modification.

A definitive structural confirmation of such a molecule is paramount for its application in drug development and synthetic chemistry. While specific, peer-reviewed spectroscopic data for this exact compound is not widely published, this guide provides a comprehensive framework for its complete spectroscopic characterization. Drawing upon established principles of spectroscopy and data from structurally related compounds, we present the predicted spectroscopic features and outline authoritative, field-proven protocols for their acquisition and interpretation. This document is designed to empower researchers to confidently synthesize, purify, and validate the structure of this compound.

Caption: Molecular structure of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence for the presence of the methyl ester and the substitution pattern of the thiazole ring.

Predicted Spectroscopic Features

¹H NMR Spectrum: The structure lacks any protons directly attached to the thiazole ring. Therefore, the proton NMR spectrum is expected to be remarkably simple.

-

Chemical Shift (δ): A single signal is predicted in the range of 3.9-4.1 ppm . This chemical shift is characteristic of methyl protons of an ester group where the carboxylate is attached to an aromatic, electron-withdrawing ring system.

-

Integration: This peak will integrate to 3H , corresponding to the three equivalent protons of the methyl group.

-

Multiplicity: As there are no adjacent protons, the signal will appear as a sharp singlet (s) .

¹³C NMR Spectrum: The ¹³C NMR spectrum will be crucial for confirming the core structure, with six distinct carbon signals expected. The chemical shifts are predicted based on general values for substituted thiazoles and esters.[1][2]

-

Carbonyl Carbon (C=O): Expected around 160-165 ppm . This is a typical range for an ester carbonyl conjugated with an aromatic system.

-

Thiazole Ring Carbons:

-

C2 (C-Br): Predicted in the range of 140-145 ppm . The direct attachment to the electronegative bromine atom and the ring nitrogen results in a downfield shift.

-

C5 (C-Cl): Predicted to be significantly downfield, likely in the 148-155 ppm range, due to the strong deshielding effects of both the adjacent nitrogen and the electronegative chlorine atom.

-

C4 (C-COOCH₃): Predicted in the range of 125-130 ppm .

-

-

Methyl Carbon (-OCH₃): A signal is expected in the upfield region, around 52-55 ppm , which is characteristic of an ester methyl carbon.[3]

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural validation.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Most commercially available deuterated solvents already contain TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds are typical starting points. 8-16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good spectrum.

-

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For the target compound, it will serve as a rapid and reliable method to confirm the presence of the ester group.

Predicted Spectroscopic Features

The IR spectrum will be dominated by vibrations from the ester functionality and the aromatic thiazole core.[4]

-

C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the range of 1720-1740 cm⁻¹ . This is a highly characteristic and diagnostic peak for the carbonyl group of the methyl ester. The conjugation with the thiazole ring may shift this value slightly compared to a simple aliphatic ester.[5]

-

C-O Stretch (Ester): A strong band is expected between 1250-1300 cm⁻¹ , corresponding to the C-O single bond stretch of the ester.

-

C-H Stretch (Methyl): Weak to medium absorptions are expected just below 3000 cm⁻¹ (typically 2950-2990 cm⁻¹ ) from the methyl C-H bonds.

-

Thiazole Ring Vibrations: A series of medium to sharp bands between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the aromatic thiazole ring.[6]

-

C-Cl and C-Br Stretches: These vibrations typically appear in the fingerprint region (below 800 cm⁻¹) and can be difficult to assign definitively without computational analysis.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, raise the press arm and clean the sample from the crystal surface using a soft tissue dampened with an appropriate solvent (e.g., isopropanol), then allow it to dry completely.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide its elemental formula through high-resolution measurements. For this halogenated compound, the isotopic pattern is a key diagnostic feature.

Predicted Spectroscopic Features

-

Molecular Weight: The monoisotopic mass of C₅H₃⁷⁹Br³⁵ClNO₂S is 268.8756 .

-

Isotopic Pattern: The presence of both bromine and chlorine creates a highly distinctive isotopic signature for the molecular ion peak (M⁺).

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

This will result in a cluster of peaks for the molecular ion:

-

M peak (¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁶O₂³²S): The base peak in the cluster.

-

M+2 peak: A combination of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). This peak will be very intense, with a relative abundance of approximately 125% of the M peak.

-

M+4 peak (¹²C₅¹H₃⁸¹Br³⁷Cl¹⁶O₂³²S): This peak will have a relative abundance of approximately 40% of the M peak.

-

-

Observing this characteristic M, M+2, M+4 pattern with the correct relative intensities provides powerful evidence for the presence of one bromine and one chlorine atom.[7]

-

-

Fragmentation: Common fragmentation pathways in electron ionization (EI) could include the loss of the methoxy radical (•OCH₃, M-31) or the loss of the entire methoxycarbonyl group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Data Acquisition

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for obtaining accurate mass data.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the instrument should allow for the determination of the molecular formula from the exact mass measurement (typically with an error of < 5 ppm).

-

Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass of the molecular ion and confirm that the measured mass is consistent with the calculated mass for C₅H₃BrClNO₂S. Verify the characteristic isotopic pattern described above.

Caption: Workflow for HRMS analysis.

Data Summary and Validation

The combination of these three spectroscopic techniques provides a robust and self-validating system for the structural confirmation of this compound. NMR defines the carbon-hydrogen framework, IR confirms the key functional groups, and HRMS provides the exact molecular formula while confirming the presence of the two distinct halogen atoms.

| Technique | Predicted Feature | Expected Value/Observation | Purpose |

| ¹H NMR | -OCH₃ Signal | ~3.9-4.1 ppm (singlet, 3H) | Confirms methyl ester protons |

| ¹³C NMR | C =O | ~160-165 ppm | Confirms ester carbonyl carbon |

| C -Br | ~140-145 ppm | Confirms C2 substitution | |

| C -Cl | ~148-155 ppm | Confirms C5 substitution | |

| C -COOCH₃ | ~125-130 ppm | Confirms C4 substitution | |

| -OC H₃ | ~52-55 ppm | Confirms methyl ester carbon | |

| IR | C=O Stretch | ~1720-1740 cm⁻¹ (Strong, Sharp) | Confirms ester functional group |

| C-O Stretch | ~1250-1300 cm⁻¹ (Strong) | Confirms ester C-O bond | |

| HRMS | Exact Mass | m/z ≈ 268.8756 for C₅H₃⁷⁹Br³⁵ClNO₂S | Confirms elemental formula |

| Isotopic Pattern | M, M+2, M+4 peaks | Confirms presence of one Br and one Cl |

References

- BenchChem. A Comparative Spectroscopic Analysis of Halogenated Isothiazoles.

- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film...

- Guidechem. How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? - FAQ.

- The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation...

- MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

- ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles...

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles... (2025).

- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.

- Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- ResearchGate. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY...

- Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Santa Cruz Biotechnology. Methyl 4-Bromo-2-chlorothiazole-5-carboxylate.

- ChemScene. Methyl 2-bromo-5-methylthiazole-4-carboxylate.

- Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.

- PubChem. Methyl 2-bromothiazole-4-carboxylate.

- Journal of Applied Pharmaceutical Science. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- Sigma-Aldrich. Methyl 5-bromothiazole-4-carboxylate.

- Fluorochem. Methyl 2-bromothiazole-5-carboxylate.

- ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.

- PubChemLite. Methyl 2-bromothiazole-5-carboxylate (C5H4BrNO2S).

Sources

Introduction: The Central Role of Halogenated Thiazoles and NMR in Modern Drug Discovery

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Halogenated Thiazole Esters

Halogenated thiazole esters represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Thiazole rings are found in a variety of natural products and synthetic drugs, including anti-cancer agents and non-steroidal anti-inflammatory drugs.[1] The introduction of halogen atoms and ester functionalities onto the thiazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, playing a pivotal role throughout the drug discovery and development pipeline.[2][3] It provides unparalleled, atom-level information about molecular structure, connectivity, and conformation.[4][5] For researchers working with novel halogenated thiazole esters, a deep understanding of their NMR spectral characteristics is crucial for unambiguous structure elucidation, purity assessment, and reaction monitoring.[3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of these important compounds, grounded in established principles and field-proven insights.

Core Principles of NMR Analysis for Heterocyclic Systems

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[4] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[5]

Three key parameters are central to NMR analysis:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens or carbonyls) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[6]

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the intervening bonding electrons, resulting in the splitting of NMR signals.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides definitive information about the connectivity of atoms, typically over two to four bonds.[8]

-

Signal Intensity (Integration): The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.

¹H NMR Spectral Analysis of Halogenated Thiazole Esters

The aromatic protons of the thiazole ring typically resonate in the range of 7.0 to 9.0 ppm, a consequence of the diamagnetic ring current.[1] The precise chemical shift is modulated by the position and nature of the substituents.

Influence of Halogen Substituents

Halogens exert a strong influence on the chemical shifts of nearby protons primarily through their inductive electron-withdrawing effect. This effect generally deshields adjacent protons, causing a downfield shift.

-

Position Dependence: A halogen at the C2-position will most strongly influence the proton at C5, while a halogen at C4 will primarily affect the H5 proton. A halogen at C5 directly replaces the proton, leaving only one proton signal for the thiazole ring.

-

Halogen Type: The electronegativity of the halogen (F > Cl > Br) correlates with the magnitude of the downfield shift it induces on neighboring protons. Fluorine, being the most electronegative, will cause the most significant deshielding.[9] For fluorinated compounds, ¹⁹F NMR is also a powerful tool, offering a wide chemical shift range and sensitivity to the molecular environment.[10][11]

Influence of the Ester Group

The ester functionality (-COOR) is an electron-withdrawing group that also deshields the thiazole ring protons. Its effect is most pronounced when it is directly attached to the ring, for example, at the C5 position. The protons of the alkyl portion of the ester (e.g., the ethyl group in ethyl thiazole-5-carboxylate) will appear in the aliphatic region of the spectrum, typically as a quartet for the -CH₂- group (around 4.1-4.4 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm).[12][13]

Illustrative ¹H Chemical Shift Data

The following table summarizes typical chemical shift ranges for protons on a substituted thiazole ring. Actual values will vary based on the specific combination of substituents and the solvent used.

| Position of Proton | Typical δ (ppm) | Influence of Halogen at C2 | Influence of Ester at C5 |

| H4 | 7.5 - 8.5 | Moderate downfield shift | Significant downfield shift |

| H5 | 7.2 - 8.8 | Significant downfield shift | N/A (Replaced by Ester) |

Data synthesized from general principles of NMR and data on substituted thiazoles.[1][14][15]

¹³C NMR Spectral Analysis of Halogenated Thiazole Esters

The carbon atoms of the thiazole ring resonate at distinct positions in the ¹³C NMR spectrum, providing complementary structural information. Aromatic and heterocyclic carbons typically appear in the 100-170 ppm range.[16][17]

Influence of Halogen and Ester Substituents

-

C2-Carbon: This carbon, situated between two heteroatoms (N and S), is typically the most downfield of the ring carbons, often appearing around 150-170 ppm.[16] A halogen at this position will further shift its resonance.

-

C4-Carbon: The C4 carbon resonance is influenced by substituents at both the C2 and C5 positions.

-

C5-Carbon: The C5 carbon is often the most upfield of the ring carbons. However, substitution with an electron-withdrawing group like an ester will cause a significant downfield shift.[18]

-

Ester Carbons: The carbonyl carbon (C=O) of the ester group is highly deshielded and readily identifiable by its characteristic chemical shift in the 160-175 ppm region.[18] The carbons of the alkyl portion will appear in the upfield region (e.g., -CH₂- around 60 ppm, -CH₃- around 14 ppm).

Illustrative ¹³C Chemical Shift Data

The table below provides expected chemical shift ranges for the carbon atoms of a halogenated thiazole ester.

| Position of Carbon | Typical δ (ppm) | Key Influences |

| C2 | 150 - 175 | Between N and S; Halogen substitution |

| C4 | 125 - 150 | Adjacent to substituent at C5 |

| C5 | 110 - 135 | Halogen or Ester substitution causes downfield shift |

| Ester C=O | 160 - 175 | Carbonyl environment |

| Ester -CH₂- | ~60 | Attached to oxygen |

| Ester -CH₃ | ~14 | Aliphatic methyl |

Data synthesized from general principles and published data on thiazole derivatives.[16][18]

Visualizing the Core Structure and Analytical Workflow

To provide a clear framework for discussion, the general structure of a halogenated thiazole ester and the typical NMR analysis workflow are illustrated below.

Caption: General structure of a C2-halogenated, C5-ester substituted thiazole.

Caption: Standard workflow for NMR-based structure elucidation.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of NMR data hinges on meticulous experimental practice. The following protocol is designed to ensure high-quality, reproducible results.

Sample Preparation

-

Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.

-

Methodology:

-

Weigh approximately 5-10 mg of the purified halogenated thiazole ester directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Causality Insight: CDCl₃ is a good first choice for many organic molecules due to its excellent solubilizing power and volatility. DMSO-d₆ is preferred for less soluble or more polar compounds. The choice of solvent can slightly alter chemical shifts.[19]

-

-

Vortex the sample until the solid is completely dissolved. If necessary, gentle warming can be applied.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-

Objective: To acquire a comprehensive set of 1D and 2D NMR spectra for complete structural assignment.

-

Methodology (performed on a standard NMR spectrometer, e.g., 400-600 MHz):

-

Shimming & Tuning: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. Tune and match the probe to the specific nucleus being observed.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024 or more) are required.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments.

-

Causality Insight: These experiments are crucial for differentiating between CH, CH₂, and CH₃ groups, which validates carbon assignments. A DEPT-135 shows CH/CH₃ signals positive and CH₂ signals negative, while a DEPT-90 shows only CH signals.

-

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent in the molecule. It is essential for tracing out spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides an unambiguous link between a proton and the carbon it is attached to, forming the backbone of the assignment process.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).

-

Trustworthiness Insight: HMBC is the ultimate tool for piecing together the molecular puzzle. For instance, a correlation from the H4 proton to the C2, C5, and ester carbonyl carbons definitively establishes the connectivity of the entire thiazole ester core. This self-validates the structure.

-

-

Data Processing and Interpretation

-

Objective: To convert the raw NMR data into interpretable spectra and assign all signals to the correct atoms in the molecule.

-

Methodology:

-

Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using the spectrometer's software.

-

Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Begin the assignment process using the 1D spectra and the expected chemical shift regions outlined in the tables above.

-

Use the 2D HSQC spectrum to link proton and carbon assignments.

-

Use the 2D COSY spectrum to connect adjacent protons.

-

Finally, use the 2D HMBC spectrum to confirm long-range connectivities and lock in the final, validated structure.

-

Conclusion

The ¹H and ¹³C NMR analysis of halogenated thiazole esters is a powerful and essential process in modern chemical research and drug development. By systematically applying a suite of 1D and 2D NMR experiments and understanding the predictable electronic effects of halogen and ester substituents, researchers can confidently elucidate and validate the structures of these vital chemical entities. The integrated workflow presented here, combining robust experimental protocols with a deep understanding of spectral interpretation, provides a reliable framework for achieving accurate and trustworthy results.

References

- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.

- AZoNetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com.

- researchmap. (n.d.). Application of NMR in drug discovery. researchmap.

- Can. J. Chem. (n.d.).

- Bell, N. G. A., et al. (n.d.).

- PubMed. (2017).

- ACS Publications. (2024). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

- Royal Society of Chemistry. (2022).

- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Thiazoles. Asian Journal of Chemistry.

- ResearchGate. (2017).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- RSC Publishing. (n.d.).

- ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)

- MDPI. (2021).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Wikipedia. (n.d.). Thiazole. Wikipedia.

- Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph.

- HETEROCYCLES. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES.

- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

- Chemistry LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts.

- (n.d.). V J-Coupling.

- ResearchGate. (n.d.). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Taylor & Francis Online. (n.d.). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. azooptics.com [azooptics.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchmap.jp [researchmap.jp]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. weizmann.ac.il [weizmann.ac.il]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 16. asianpubs.org [asianpubs.org]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

Navigating the Labyrinth of Isotopes and Rearrangements: A Technical Guide to the Mass Spectrometry Fragmentation of Bromo-Chloro-Thiazole Compounds

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a cornerstone in medicinal chemistry, is present in a multitude of pharmacologically active agents. The introduction of halogen atoms, specifically bromine and chlorine, onto this heterocyclic scaffold, dramatically influences the physicochemical properties and biological activity of the resulting compounds. Consequently, the precise structural elucidation of these bromo-chloro-thiazole derivatives is paramount in drug discovery and development. Mass spectrometry stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This technical guide provides a comprehensive exploration of the mass spectrometric fragmentation of bromo-chloro-thiazole compounds, offering field-proven insights into the interpretation of their mass spectra and the underlying fragmentation mechanisms.

The Isotopic Signature: A Halogen's Telltale Footprint

The most immediate and revealing feature in the mass spectrum of a bromo-chloro-thiazole compound is its distinctive isotopic pattern. Unlike many other common elements in organic molecules, both bromine and chlorine have significant naturally occurring heavier isotopes. This gives rise to a characteristic cluster of peaks for the molecular ion (M) and its fragment ions, which unequivocally indicates the presence and number of these halogen atoms.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance ratio.[1][2] For a compound containing one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4, arising from the different combinations of these isotopes. The relative intensities of these peaks provide a high degree of confidence in the elemental composition.

| Isotopic Composition | Relative Mass (to M) | Expected Relative Intensity |

| ³⁵Cl, ⁷⁹Br | M | 100% (Reference) |

| ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br | M+2 | ~132% |

| ³⁷Cl, ⁸¹Br | M+4 | ~32% |

| Table 1. Predicted isotopic distribution for the molecular ion of a compound containing one bromine and one chlorine atom. |

This unique isotopic signature is a foundational element in the analysis, and its careful examination is the first critical step in spectral interpretation.

Ionization Techniques: The Gateway to Fragmentation

The method of ionization significantly influences the extent and nature of fragmentation. For bromo-chloro-thiazole compounds, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and inducing extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. EI is particularly useful for elucidating the core fragmentation pathways of the thiazole ring and the influence of the halogen substituents.

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[3] This is advantageous for determining the molecular weight with high accuracy. To induce fragmentation for structural analysis, E-S-I is often coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion of interest (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions.[4] This allows for a controlled and systematic study of the fragmentation pathways.

Figure 1. A simplified workflow illustrating the influence of Electron Ionization (EI) and Electrospray Ionization (ESI) on the fragmentation of bromo-chloro-thiazole compounds.

Deciphering the Fragments: Key Fragmentation Pathways

The fragmentation of bromo-chloro-thiazole compounds is a complex interplay between the inherent stability of the thiazole ring and the influence of the halogen substituents. Several key fragmentation pathways are consistently observed.

Halogen Loss: The Initial Steps

Due to the relative weakness of the carbon-halogen bonds, the initial fragmentation events often involve the loss of the halogen atoms. This can occur through two primary mechanisms:

-

Loss of a Halogen Radical: The molecular ion can undergo homolytic cleavage to lose a bromine radical (•Br) or a chlorine radical (•Cl). The relative ease of loss is generally Br > Cl, due to the lower bond dissociation energy of the C-Br bond.

-

Loss of a Hydrogen Halide: Elimination of HBr or HCl is also a common fragmentation pathway, particularly if a hydrogen atom is available on an adjacent substituent.

Thiazole Ring Fission: Unraveling the Core

The thiazole ring itself can undergo characteristic cleavage. Common fragmentation pathways for substituted thiazoles include the loss of a nitrile radical (•CN) or the expulsion of a thioformyl radical (•CHS). The presence of both bromine and chlorine can influence which bonds are preferentially cleaved.

A significant finding in the study of perhalogenated thiazoles is the potential for the fragmentation pattern to elucidate the specific positions of the halogen substituents. For instance, the fragmentation of 5-bromo-4-chloro-2-fluorothiazole has been shown to provide clues to its specific isomeric structure.

A Surprising Twist: Halogen Migration

A particularly noteworthy fragmentation pathway observed in perhalogenated thiazoles is a novel halogen migration from a carbon atom to the nitrogen atom within the thiazole ring. This rearrangement is a key diagnostic feature and highlights the complex intramolecular interactions that can occur during fragmentation. Understanding this migration is crucial for accurate spectral interpretation.

Figure 2. Generalized fragmentation pathways for bromo-chloro-thiazole compounds under electron ionization.

Experimental Protocols: A Practical Approach

To obtain high-quality, reproducible mass spectra of bromo-chloro-thiazole compounds, a well-defined experimental protocol is essential.

Sample Preparation

-

Dissolution: Dissolve the purified bromo-chloro-thiazole compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL for stock solutions.

-

Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a solvent compatible with the ionization source. For ESI, the final solution should be compatible with the mobile phase.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the mass spectrometer.

Instrumentation and Data Acquisition

For Electron Ionization (EI-MS):

-

Inlet System: Use a direct insertion probe or a gas chromatograph (GC) for sample introduction.

-

Ion Source Temperature: Set the ion source temperature to 200-250 °C.

-

Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation.

-

Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 50-500).

For Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

-

Liquid Chromatography (LC): If desired, couple the mass spectrometer to an LC system for separation of mixtures. Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode) as a starting point for method development.

-

Ion Source: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimize the signal for the compound of interest.

-

MS1 Scan: Perform an initial full scan (MS1) to identify the precursor ion (e.g., [M+H]⁺).

-

MS2 Scan (Product Ion Scan): Select the precursor ion and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate a product ion spectrum. The optimal collision energy will need to be determined empirically for each compound.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric analysis of bromo-chloro-thiazole compounds provides a wealth of structural information. By carefully analyzing the isotopic patterns, understanding the fundamental fragmentation pathways of the thiazole ring, and considering the influence of the halogen substituents, researchers can confidently elucidate the structure of these important molecules. The recognition of unique fragmentation behaviors, such as halogen migration, further enhances the diagnostic power of mass spectrometry in this field. As the complexity of halogenated thiazole derivatives in drug discovery continues to grow, a thorough understanding of their mass spectrometric fragmentation is an indispensable skill for scientists in the pharmaceutical industry and academia.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

- Shishov, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 737.

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

-

Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]

- V, A. & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1255-1266.

-

World Journal of Pharmaceutical Research. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

- Debré, O., et al. (2000). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. Journal of the American Society for Mass Spectrometry, 11(9), 809-821.

- Joshi, K. C., Jain, R., & Arora, S. (1993). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 2, 251-254.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Mohamed, S. M. (2006).

- Ramana, D. V., & Vairamani, M. (1976). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Organic Mass Spectrometry, 11(6), 525-530.

- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

-

ResearchGate. (n.d.). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro.... Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [PDF document].

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

- Ferreira, I. C. F. R., et al. (2021).

- Herkes, F. E., & Bazer, T. A. (1976). Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. Journal of Heterocyclic Chemistry, 13(6), 1297-1304.

- Prukala, D., Prukala, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.

-

NIST. (n.d.). 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. [Video]. YouTube. Retrieved from [Link]

- Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1079-1090.

-

NIST. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

- Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of organic chemistry, 69(7), 2381–2385.

-

El-Faham, A., et al. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][5]triazole Derivatives. Molecules, 27(1), 123.

-

NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Wiley Registry of Mass Spectral Data. Retrieved from [Link]

- Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Mass Spectrometry Reviews, 42(2), e21501.

-

Wiley-VCH. (n.d.). Wiley Registry of Mass Spectral Data 2023. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Retrieved from [Link]

- Wiley. (n.d.).

-

SciSpace. (n.d.). Top 7 Advances in Heterocyclic Chemistry papers published in 1976. Retrieved from [Link]

- El-Sayed, W. A., et al. (2022). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. ChemistrySelect, 7(22), e202201014.

-

ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

- Zhang, J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of organic chemistry, 87(5), 2559–2568.

- Zhang, Y., et al. (2018). Halogen Migration in Hybrid Perovskites: The Organic Cation Matters. The journal of physical chemistry letters, 9(18), 5474–5480.

-

European Journal of Chemistry. (n.d.). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. Retrieved from [Link]

- Aune, J. P., Dou, H. J. M., & Crousier, J. (1979). Alkyl, Aryl, Aralkyl, and Related Thiazole Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 34, pp. 337-518). John Wiley & Sons, Inc.

-

ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]

- G, A., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030018.

- K, A. A., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(16), 4983.

-

ResearchGate. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][5]triazole Derivatives. Retrieved from [Link]

-

Zhang, X., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][6]benzothia zepin-1-ones. Rapid communications in mass spectrometry, 14(8), 637–640.

-

NIH. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

Sources

- 1. 标题:Perhalogenated thiazoles. Their synthesis, reactions and mass spectra【化源网】 [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Thiazole-4-carboxylate Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystallographic analysis, and structural intricacies of thiazole-4-carboxylate derivatives. The thiazole ring is a prominent scaffold in medicinal chemistry, and a thorough knowledge of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.[1][2][3][4] This document delves into the experimental and computational methodologies employed to elucidate the crystal structures of these compounds, with a focus on the non-covalent interactions that govern their solid-state architecture.

The Significance of Thiazole-4-carboxylate Derivatives in Medicinal Chemistry

The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are advantageous for drug development.[3][4] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][5] The carboxylate group at the 4-position of the thiazole ring provides a key site for molecular interactions and can be readily modified to modulate the biological activity and pharmacokinetic profile of the molecule.[2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for elucidating structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.[1]

Synthesis and Crystallization of Thiazole-4-carboxylate Derivatives

The journey to understanding the crystal structure of a thiazole-4-carboxylate derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route and crystallization conditions can significantly impact the quality of the resulting crystals and, in some cases, may lead to the formation of different polymorphic forms.[6][7]

General Synthetic Strategies

A common and effective method for the synthesis of ethyl 2-substituted-thiazole-4-carboxylates involves the Hantzsch thiazole synthesis. This typically involves the cyclization reaction between a thiosemicarbazone and ethyl bromopyruvate.[8][9][10]

Experimental Protocol: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [9][10]

-

Thiosemicarbazone Formation: A mixture of 2-nitrobenzaldehyde and thiosemicarbazide in ethanol is refluxed for 2-3 hours. The resulting precipitate of 1-(2-nitrobenzylidene)thiosemicarbazide is filtered, washed with cold ethanol, and dried.

-

Cyclization: The synthesized thiosemicarbazone is then refluxed with ethyl bromopyruvate in absolute ethanol for 4-5 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and n-hexane, to yield the final product.[8]

Caption: Synthetic workflow for a thiazole-4-carboxylate derivative.

Crystallization Techniques for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent and crystallization method is critical.

-

Slow Evaporation: This is the most common technique, where the synthesized compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature.[6]

-

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a "poor" solvent on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization.

-

Temperature Control: The solubility of many compounds is temperature-dependent. Slowly cooling a saturated solution can induce crystallization. In some cases, heating a sealed solution can promote the growth of specific polymorphs.[6]

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

-

Data Validation and Analysis: The final structure is validated using crystallographic software to ensure its quality and accuracy. Further analysis is then performed to understand the molecular geometry, intermolecular interactions, and crystal packing.

Interpreting the Crystal Structure: Non-covalent Interactions and Crystal Packing

The solid-state architecture of thiazole-4-carboxylate derivatives is dictated by a network of non-covalent interactions. Understanding these interactions is key to comprehending the stability and properties of the crystalline material.

Hydrogen Bonding

Hydrogen bonds, particularly N-H···O, C-H···O, and N-H···N interactions, are often the primary forces driving the assembly of molecules in the crystal lattice.[10][11] These interactions can lead to the formation of well-defined supramolecular synthons, such as dimers and chains, which in turn pack to form the three-dimensional crystal structure.[10]

π-π Stacking

The aromatic thiazole ring and any attached phenyl groups can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal packing.[10]

Halogen Bonding and Other Weak Interactions

Substituents on the thiazole-4-carboxylate scaffold can introduce other important non-covalent interactions. For instance, bromine substituents can lead to Br···Br interactions, which can influence the crystal packing.[11] Van der Waals forces also play a crucial role in the overall stability of the crystal structure.[12]

Computational Approaches to Complement Experimental Data

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for gaining deeper insights into the crystal structure and intermolecular interactions.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the electronic properties of thiazole-4-carboxylate derivatives.[8][10] The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's reactivity and electronic transitions.[10]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10][11] The Hirshfeld surface is mapped with properties such as dnorm (which highlights regions of close intermolecular contacts), shape index, and curvedness. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal.[11]

Polymorphism in Thiazole-4-carboxylate Derivatives

Polymorphism is the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and bioavailability, which is of critical importance in the pharmaceutical industry.[6] The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization and the temperature.[6][7] The structural analysis of different polymorphs reveals how subtle changes in intermolecular interactions can lead to different crystal packing arrangements.[7]

Structure-Property Relationships

A detailed understanding of the crystal structure of thiazole-4-carboxylate derivatives allows for the establishment of structure-property relationships. For example, the arrangement of molecules in the crystal can influence the material's photophysical properties, such as fluorescence.[13] In the context of drug development, knowledge of the preferred conformations and intermolecular interactions of a molecule in the solid state can inform the design of analogues with improved binding affinity to a biological target.

Conclusion

The study of the crystal structure of thiazole-4-carboxylate derivatives is a multifaceted endeavor that combines synthetic chemistry, single-crystal X-ray diffraction, and computational modeling. This in-depth technical guide has outlined the key methodologies and concepts involved in this field of research. A thorough understanding of the three-dimensional architecture of these important molecules is essential for advancing their application in medicinal chemistry and materials science.

References

-

Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86(3-4), 241–248. [Link]

-

Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

-

Haroon, M., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. UNIST Scholarworks. Retrieved January 8, 2026, from [Link]

-

Haroon, M., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. ProQuest. Retrieved January 8, 2026, from [Link]

-

Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. (2017). PMC. Retrieved January 8, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2020). RSC Publishing. Retrieved January 8, 2026, from [Link]

-

Thiabendazole and Thiabendazole-Formic Acid Solvate: A Computational, Crystallographic, Spectroscopic and Thermal Study. (2020). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC. Retrieved January 8, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). NIH. Retrieved January 8, 2026, from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. Retrieved January 8, 2026, from [Link]

-

Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal of Scientific Research in Science and Technology. Retrieved January 8, 2026, from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Noncovalent interactions of aromatic heterocycles: rotational spectroscopy and theoretical calculations of the thiazole–CF4 and thiazole–SF6 complexes. (2021). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved January 8, 2026, from [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-